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Heat shock 70 kDa protein 1 (393-401) -

Heat shock 70 kDa protein 1 (393-401)

Catalog Number: EVT-243964
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Product Introduction

Description
Heat shock 70 kDa protein 1B
Overview

Heat shock 70 kDa protein 1, also known as HSPA1A, is a member of the heat shock protein family, specifically classified under the 70 kDa heat shock proteins (HSP70). These proteins are crucial molecular chaperones that assist in the proper folding of proteins, prevent aggregation, and facilitate the degradation of misfolded proteins. HSPA1A is predominantly expressed in response to stress conditions such as heat, ischemia, and oxidative stress, playing a vital role in cellular protection and survival during adverse conditions .

Source

HSPA1A is encoded by the HSPA1A gene located on chromosome 6 in humans. This gene is part of a larger family of heat shock proteins that are highly conserved across various species, indicating their fundamental biological importance . The expression of HSPA1A can be induced by various stressors, including thermal shock and environmental stresses, making it a critical component in the cellular response to damage .

Classification

The heat shock protein family is classified into several subfamilies based on their molecular weight and function. HSP70 is one of the most studied subfamilies and includes both constitutive forms (such as Hsc70) and inducible forms (like Hsp72 or Hsp70i). HSPA1A specifically represents the inducible form that is expressed during stress conditions .

Synthesis Analysis

Methods

The synthesis of HSPA1A occurs primarily at the transcriptional level, regulated by heat shock factors. Under normal conditions, the transcription factor heat shock factor 1 (HSF1) is bound to HSPA1A's promoter region. Upon exposure to stress, HSF1 dissociates from this complex and translocates to the nucleus, where it activates transcription of the HSPA1A gene .

Technical Details

The process involves several steps:

  • Transcription Activation: Stress signals lead to phosphorylation of HSF1, allowing it to bind to heat shock elements in the promoter region of the HSPA1A gene.
  • Translation: Once transcribed into messenger RNA, ribosomes translate this into the HSPA1A protein in the cytoplasm.
  • Post-translational Modifications: The nascent protein may undergo modifications that affect its stability and function.
Molecular Structure Analysis

Structure

HSPA1A consists of two primary domains:

  • N-terminal ATPase Domain: This domain facilitates ATP binding and hydrolysis, which is crucial for its chaperone activity.
  • C-terminal Substrate Binding Domain: This domain interacts with unfolded or misfolded proteins, assisting in their correct folding or targeting them for degradation .

Data

The molecular weight of HSPA1A is approximately 70 kDa. Its structure allows it to adopt different conformations depending on whether it is bound to ATP or ADP, influencing its substrate affinity and chaperone function .

Chemical Reactions Analysis

Reactions

HSPA1A participates in several biochemical reactions:

  • Protein Folding: It binds to nascent polypeptides and assists in their proper folding.
  • Protein Refolding: In cases where proteins are misfolded due to stress, HSPA1A helps refold them back into functional conformations.
  • Degradation: Misfolded proteins that cannot be refolded are targeted for proteasomal degradation .

Technical Details

The activity of HSPA1A is ATP-dependent; ATP binding leads to a conformational change that increases its affinity for substrate proteins. This cycle is crucial for maintaining protein homeostasis within the cell.

Mechanism of Action

Process

The mechanism by which HSPA1A exerts its protective effects involves several steps:

  • Stress Detection: Cells detect stress conditions through various signaling pathways.
  • HSF Activation: Stress leads to activation of HSF1, which induces transcription of the HSPA1A gene.
  • Chaperone Activity: Once synthesized, HSPA1A binds to unfolded proteins and facilitates their correct folding or degradation .

Data

Research indicates that increased levels of HSPA1A correlate with enhanced cell survival rates following stress exposure. This makes it a potential therapeutic target in conditions such as neurodegenerative diseases and cancer .

Physical and Chemical Properties Analysis

Physical Properties

HSPA1A is a soluble protein predominantly found in the cytosol but can also localize to other cellular compartments under certain conditions. It exhibits high thermal stability due to its chaperone functions.

Chemical Properties

HSPA1A interacts with various substrates through hydrophobic interactions facilitated by its substrate binding domain. Its activity can be modulated by post-translational modifications such as phosphorylation and acetylation, which impact its stability and function .

Relevant Data or Analyses

Studies have shown that alterations in the expression levels of HSPA1A can serve as biomarkers for various diseases, including cancer progression and response to therapy .

Applications

Scientific Uses

HSPA1A has several important applications in scientific research:

  • Biomarker Development: Its levels can indicate cellular stress responses and disease states.
  • Therapeutic Targeting: Modulating its activity may provide therapeutic benefits in diseases characterized by protein misfolding or aggregation.
  • Understanding Cellular Stress Responses: Research on HSPA1A enhances our understanding of how cells cope with stress, providing insights into potential interventions for stress-related pathologies .
Introduction to HSP70-1 and the 393-401 Epitope

Biological Significance of HSP70-1 in Cellular Proteostasis

Heat Shock 70 kDa Protein 1 (HSP70-1) is a central molecular chaperone that maintains proteostasis by facilitating the folding of nascent polypeptides, refolding metastable proteins, preventing protein aggregation, and directing damaged proteins for degradation [1] [5]. The ATP-dependent chaperone cycle of HSP70-1 involves coordinated action between its nucleotide-binding domain (NBD) and substrate-binding domain (SBD). Within the SBD, the 393-401 epitope (sequence: IIDLGTTYS) serves as a critical allosteric switch that regulates substrate binding and release mechanisms [3] [8]. This conserved nonapeptide participates in interdomain communication through conformational changes triggered by ATP hydrolysis:

  • Substrate binding induces a lid closure mechanism via the α-helical subdomain (SBDα)
  • ATP binding opens the substrate-binding cleft, accelerating substrate dissociation rates 5-10 fold [3] [4]
  • J-domain proteins (HSP40s) target the 393-401 region to stimulate ATPase activity by 1000-fold, enabling efficient substrate trapping [4] [6]

Table 1: Functional Roles of HSP70-1 in Proteostasis

ProcessMechanismEpitope Involvement
Protein FoldingATP-dependent conformational cyclingAllosteric signal transduction via IIDLGTTYS
Aggregation PreventionSequestration of exposed hydrophobic regionsSubstrate binding modulation
Stress ResponseUpregulation during proteotoxic stressEnhanced chaperone-client interactions
Complex DisassemblyProtein remodeling activitiesLynchpin site conformational switching

Historical Context of HSP70 Research and Epitope-Specific Studies

The discovery of heat shock proteins traces back to 1962 when Ferruccio Ritossa observed chromosomal puffing in Drosophila after temperature stress [1] [10]. The first eukaryotic HSP70 gene was isolated in 1983, followed by seminal studies revealing its association with steroid receptors and kinase complexes [1]. Landmark structural work in the 1990s established the domain architecture of HSP70, including the identification of the SBD subdomains:

  • 1990s: Solution structures revealed the bipartite SBD organization (β-SBD for substrate binding; α-Lid for substrate enclosure)
  • 2000s: Biochemical studies identified the 393-401 sequence as a conserved motif across species [1] [3]
  • 2018: NMR analysis of human HSP70 SBD demonstrated how the 393-401 epitope (IIDLGTTYS) undergoes substrate-induced conformational switching (PDB: 5XI9) [8]

Epitope-specific investigations accelerated with the discovery that the 393-401 region serves as a lynchpin site for interdomain communication. Mutation studies confirmed that residue substitutions (e.g., T396A) disrupt allosteric coupling between NBD and SBD, compromising chaperone function [8]. Disease associations emerged when elevated serum HSP70 levels (containing the 393-401 epitope) correlated with inflammatory conditions like preeclampsia and cancer, highlighting its diagnostic potential [7] [9].

Structural Localization of the 393-401 Peptide Within the HSP70 Substrate-Binding Domain

The 393-401 epitope resides in the β-subdomain of the SBD (β-SBD), strategically positioned at the interface between the substrate-binding groove and the α-helical lid (SBDα). Solution structures of human HSP70 (PDB: 5XI9) reveal this nonapeptide adopts a flexible loop conformation that reorients upon client protein engagement [8]. Key structural features include:

  • Residue-specific interactions:
  • Hydrophobic residues (Ile393, Ile394, Leu395) anchor the motif to the β-SBD core
  • Thr397 and Thr399 form hydrogen bonds with adjacent β-strands
  • Tyr400 side chain reorients upon substrate binding, disrupting interdomain contacts [8]

  • Allosteric mechanism:

  • Substrate-free state: The 393-401 loop contacts the NBD, stabilizing an "open" conformation
  • Substrate-bound state: Client binding triggers a 35° rotation in Tyr400, releasing NBD contacts and enabling SBDα closure over the substrate [3] [8]

Table 2: Structural Characteristics of the 393-401 Epitope

FeatureSubstrate-Free StateSubstrate-Bound StateFunctional Consequence
Backbone ConformationOrdered loopPartially disorderedEnhanced flexibility for lid closure
Tyr400 OrientationBuried in NBD interfaceSolvent-exposedReleases interdomain contacts
Hydrophobic CoreStablePerturbedFacilitates allosteric signaling
Conservation>95% across eukaryotes>95% across eukaryotesEssential function preservation

Comparative analysis with bacterial DnaK reveals human-specific adaptations: While the IIDLGTTYS motif is conserved, flanking regions exhibit greater conformational plasticity in human HSP70-1. This enables interactions with eukaryote-specific co-chaperones like HIP and HOP that regulate the chaperone cycle through 393-401 adjacent surfaces [4] [6]. The structural metamorphosis of this epitope during ATP hydrolysis represents a key molecular switch integrating co-chaperone input with substrate handling fidelity.

Table 3: Structural Comparison of 393-401 Region Across Species

OrganismSequenceKey Structural VariationFunctional Impact
Homo sapiens (HSP70-1)IIDLGTTYSEnhanced loop flexibilityBroader substrate range
E. coli (DnaK)IIDLGTTNSRigid β-hairpinLimited co-chaperone interactions
S. cerevisiae (Ssa1)IIDLGTTYSIntermediate flexibilitySpecialized for Hsp90 coupling

Chemical Compounds Mentioned

Properties

Product Name

Heat shock 70 kDa protein 1 (393-401)

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